11,12-Didehydro Retinol

Retinoid X Receptor Transcriptional Activation Skin Biology

11,12-Didehydro Retinol (CAS 29443-88-7), also referred to as 11,12-dehydroretinol, is a polyene chain-modified vitamin A derivative that features a carbon-carbon triple bond between the 11 and 12 positions, distinguishing it from retinol (vitamin A1) which contains a double bond at this location. This compound acts as a precursor to 11-cis-retinal, the visual chromophore essential for phototransduction , and is metabolically converted to 3,4-didehydroretinoic acid (DDRA) within the skin and other tissues.

Molecular Formula C20H28O
Molecular Weight 284.4 g/mol
CAS No. 29443-88-7
Cat. No. B117603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11,12-Didehydro Retinol
CAS29443-88-7
Synonyms3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,6,8-nonatrien-4-yn-1-ol;  11,12-Didehydroretinol; 
Molecular FormulaC20H28O
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC#CC(=CCO)C)C
InChIInChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h8,11-13,21H,7,10,14-15H2,1-5H3/b12-11+,16-8+,17-13+
InChIKeyGCOWPJRSSDVABG-YSVSHSNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11,12-Didehydro Retinol (CAS 29443-88-7): A Differentiated Retinoid with Unique RXR-Biased Transcriptional Activation


11,12-Didehydro Retinol (CAS 29443-88-7), also referred to as 11,12-dehydroretinol, is a polyene chain-modified vitamin A derivative that features a carbon-carbon triple bond between the 11 and 12 positions, distinguishing it from retinol (vitamin A1) which contains a double bond at this location . This compound acts as a precursor to 11-cis-retinal, the visual chromophore essential for phototransduction , and is metabolically converted to 3,4-didehydroretinoic acid (DDRA) within the skin and other tissues [1]. Unlike many common retinoids, 11,12-Didehydro Retinol and its metabolites exhibit a unique receptor activation profile characterized by a 2- to 3-fold greater induction of transcription mediated by retinoid X receptor alpha (RXRα) homodimers and RARβ-RXRα heterodimers compared to all-trans retinoic acid (RA) [1]. This property is attributed to a higher binding affinity for RXRα, while maintaining comparable affinity to retinoic acid receptors (RARs) and cellular retinoic acid-binding proteins (CRABPs) [1]. The compound is typically supplied as a light- and temperature-sensitive oil that requires storage at -86°C under inert atmosphere to maintain stability .

Why 11,12-Didehydro Retinol Cannot Be Replaced by Generic Retinoids: Receptor Selectivity and Synthetic Utility


Generic substitution of 11,12-Didehydro Retinol with common retinoids such as all-trans retinol, retinoic acid, or 3,4-didehydroretinol is scientifically unwarranted due to critical differences in receptor pharmacology and synthetic application. All-trans retinoic acid (RA) and retinol primarily activate retinoic acid receptors (RARs) and show limited RXR-mediated transcription [1]. In contrast, the metabolite of 11,12-Didehydro Retinol, 3,4-didehydroretinoic acid (DDRA), exhibits a 2- to 3-fold higher activation of RXRα homodimers and RARβ-RXRα heterodimers than RA at equivalent concentrations (10⁻⁹ to 10⁻⁶ M) [1]. Furthermore, 11,12-Didehydro Retinol is a requisite intermediate for the stereospecific synthesis of 11-cis-retinoids, including 11-cis-retinal and deuterium-labeled isotopomers, via hydrosilylation-protodesilylation protocols [2]. Neither retinol nor its common derivatives can serve as a direct precursor for this efficient, chemo- and stereoselective route. Substitution would therefore compromise both the unique RXR-biased transcriptional outcomes required for certain dermatological and developmental studies, and the ability to generate essential visual cycle probes and labeled standards.

Quantitative Differentiation Evidence for 11,12-Didehydro Retinol (CAS 29443-88-7)


2- to 3-Fold Higher RXRα-Mediated Transcriptional Activation Compared to All-Trans Retinoic Acid

The metabolite of 11,12-Didehydro Retinol, 3,4-didehydroretinoic acid (DDRA), produces a 2- to 3-fold higher activation of transcription mediated by RXRα homodimers and RARβ-RXRα heterodimers compared to all-trans retinoic acid (RA) [1]. This differentiation occurs across a concentration range of 10⁻⁹ to 10⁻⁶ M in CV-1 cells co-transfected with receptor expression vectors and a retinoic acid-responsive element linked to a reporter gene [1].

Retinoid X Receptor Transcriptional Activation Skin Biology Nuclear Receptors

Higher Binding Affinity for RXRα While Maintaining Comparable Affinity for RARs and CRABPs

DDRA exhibits a higher affinity for RXRα than all-trans retinoic acid (RA), as demonstrated by competitive binding assays using [³H]RA [1]. In contrast, DDRA binds to CRABP I, CRABP II, and RAR α, β, and γ with the same affinity as RA, indicating a selective enhancement of RXRα interaction without compromising engagement of other key retinoid targets [1].

Receptor Binding RXRα Retinoic Acid Receptors CRABP

Chemo- and Stereoselective Precursor for 11-cis-Retinoid Synthesis via Hydrosilylation-Protodesilylation

11,12-Didehydro Retinol serves as a direct precursor for the highly efficient synthesis of 11-cis-retinoids through semihydrogenation of the 11-yne moiety using a hydrosilylation-protodesilylation protocol [1]. This method achieves complete chemo-, regio-, and syn-stereoselectivity, enabling the preparation of 11-cis-retinal and its 11- and 12-monodeutero- and 11,12-dideutero-isotopomers [1]. In contrast, the analogous trans series cannot be accessed via this route and requires alternative coupling strategies, underscoring the unique synthetic utility of the 11,12-didehydro scaffold [1]. Additionally, a patented process describes the use of 11,12-didehydroretinol as an intermediate in the stereospecific reduction to 11-cis-retinal using a Lindlar catalyst, further validating its role in industrial and research-scale synthesis [2].

Synthetic Chemistry 11-cis-Retinoids Visual Cycle Isotopologue Synthesis

Stringent Storage Requirements Reflect Enhanced Sensitivity to Light and Temperature

11,12-Didehydro Retinol exhibits pronounced light and temperature sensitivity, necessitating storage in amber vials at -86°C under an inert atmosphere to prevent degradation . This contrasts with all-trans retinol, which can be stored at -20°C to -80°C for short-term stability , and with more stable esters like retinyl palmitate. The compound's instability at higher temperatures and under ambient light requires specialized cold-chain logistics and handling procedures that directly impact procurement decisions and experimental design .

Stability Storage Handling Quality Control

Optimal Application Scenarios for 11,12-Didehydro Retinol Based on Quantitative Differentiation Evidence


Investigating RXR-Specific Transcriptional Pathways in Dermatological and Cancer Research

Given that DDRA produces a 2- to 3-fold higher activation of RXRα-mediated transcription compared to RA [1], 11,12-Didehydro Retinol is the preferred precursor for studies focused on RXR-dependent signaling in skin biology, keratinocyte differentiation, or tumorigenesis. Its RXR-biased profile enables researchers to dissect RXR-specific effects that are often masked by the dominant RAR activation of standard retinoids. This is particularly relevant in models of psoriasis, acne, and photoaging, where RXR modulation has been implicated [1].

Stereospecific Synthesis of 11-cis-Retinoid Chromophores and Deuterated Internal Standards

11,12-Didehydro Retinol is an indispensable starting material for the chemo- and stereoselective synthesis of 11-cis-retinal and related 11-cis-retinoids via hydrosilylation-protodesilylation or Lindlar hydrogenation [2][3]. This route uniquely enables the preparation of 11- and 12-monodeutero- and 11,12-dideutero-11-cis-retinoids for use as mass spectrometry internal standards or for mechanistic studies of the visual cycle [2]. No common retinoid provides this level of stereocontrol and isotopologue accessibility.

Development of Retinoid-Based Therapeutics with Reduced RAR-Mediated Toxicity

The selective enhancement of RXRα affinity and transcriptional activity, without increased binding to RARs or CRABPs [1], suggests that 11,12-Didehydro Retinol-derived metabolites could serve as lead scaffolds for designing next-generation retinoids with a more favorable therapeutic index. This application is supported by evidence that RXR-selective agonists may retain beneficial differentiation-inducing effects while mitigating the hypervitaminosis A-like toxicities associated with broad RAR activation.

Biochemical and Pharmacological Studies Requiring Stable Isotope-Labeled Retinoids

The ability to incorporate deuterium at specific positions (C11 and C12) using the 11,12-didehydro scaffold [2] makes this compound a critical building block for the synthesis of stable isotope-labeled retinoids. These labeled compounds are essential for quantitative LC-MS/MS assays, metabolic tracing, and pharmacokinetic studies where absolute quantification and differentiation from endogenous retinoids are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 11,12-Didehydro Retinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.